molecular formula C16H18N4O2S B10991211 N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(7-methoxy-1H-indol-1-yl)propanamide

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(7-methoxy-1H-indol-1-yl)propanamide

Cat. No.: B10991211
M. Wt: 330.4 g/mol
InChI Key: IDAOCBXTIUDVIL-UHFFFAOYSA-N
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Description

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(7-methoxy-1H-indol-1-yl)propanamide is a synthetic organic compound with a complex structure. Let’s break it down:

  • N-(5-ethyl-1,3,4-thiadiazol-2-yl): : This part of the molecule contains a thiadiazole ring, which is a five-membered heterocycle containing sulfur and nitrogen atoms. The ethyl group is attached to this ring.

  • 3-(7-methoxy-1H-indol-1-yl)propanamide: : Here, we have an indole ring (a six-membered aromatic heterocycle) with a methoxy group at position 7. The propanamide group is attached to the indole ring.

Preparation Methods

The synthesis of this compound involves several steps. Unfortunately, specific literature on its preparation is scarce. I can provide a general outline:

  • Thiadiazole Synthesis: : The thiadiazole ring can be prepared through cyclization reactions involving thiosemicarbazide derivatives. For example, reaction with ethyl bromoacetate followed by cyclization can yield the thiadiazole ring.

  • Indole Synthesis: : The indole ring can be synthesized via Fischer indole synthesis or other methods. One common approach involves the condensation of aniline with an aldehyde or ketone in the presence of an acid catalyst.

  • Amide Formation: : Finally, the amide linkage is formed by reacting the indole derivative with an appropriate acyl chloride or anhydride.

Chemical Reactions Analysis

  • Oxidation and Reduction: : The compound may undergo oxidation or reduction reactions at various functional groups. For instance, the methoxy group could be oxidized to a hydroxy group.

  • Substitution Reactions: : The ethyl group on the thiadiazole ring is susceptible to nucleophilic substitution reactions.

  • Common Reagents and Conditions: : Reagents like sodium hydride, acyl chlorides, and Lewis acids are commonly used in the synthesis of similar compounds.

  • Major Products: : The major products depend on the specific reaction conditions and the substituents present. Isolation and characterization of intermediates are crucial for understanding the reaction pathways.

Scientific Research Applications

  • Medicinal Chemistry: : Researchers explore derivatives of this compound for potential drug development. Its indole moiety suggests possible interactions with serotonin receptors.

  • Agriculture: : Thiadiazole derivatives have pesticidal properties, so this compound might find applications in crop protection.

Mechanism of Action

  • The compound’s mechanism of action likely involves interactions with specific receptors or enzymes due to its structural features. Further studies are needed to elucidate this fully.

Comparison with Similar Compounds

    Similar Compounds: Other indole-based or thiadiazole-containing compounds, such as indomethacin or thiosemicarbazides, can serve as points of comparison.

Properties

Molecular Formula

C16H18N4O2S

Molecular Weight

330.4 g/mol

IUPAC Name

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(7-methoxyindol-1-yl)propanamide

InChI

InChI=1S/C16H18N4O2S/c1-3-14-18-19-16(23-14)17-13(21)8-10-20-9-7-11-5-4-6-12(22-2)15(11)20/h4-7,9H,3,8,10H2,1-2H3,(H,17,19,21)

InChI Key

IDAOCBXTIUDVIL-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C(S1)NC(=O)CCN2C=CC3=C2C(=CC=C3)OC

Origin of Product

United States

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